6-(4-methyl-1-piperazinyl)-3,4-dihydro-2H-isoquinolin-1-one is a synthetic compound that belongs to the class of dihydroisoquinolinones. This compound has gained interest in pharmaceutical research due to its potential biological activities, particularly in the context of neuropharmacology and oncology. The compound's structure features a piperazine moiety, which is often associated with various pharmacological effects.
The compound can be synthesized from the basic scaffold of 3,4-dihydroisoquinolin-1(2H)-one, which serves as a versatile building block in organic synthesis. Research has shown that derivatives of this scaffold exhibit promising biological activities against various pathogens and cancer cell lines .
6-(4-methyl-1-piperazinyl)-3,4-dihydro-2H-isoquinolin-1-one is classified under heterocyclic compounds, specifically within the isoquinolinone family. These compounds are characterized by their fused ring structures and are known for their diverse pharmacological properties.
The synthesis of 6-(4-methyl-1-piperazinyl)-3,4-dihydro-2H-isoquinolin-1-one typically involves several key steps:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity .
The molecular formula for this compound is , with a molecular weight of approximately 234.31 g/mol. Its structural complexity contributes to its potential interactions with biological targets.
The compound may undergo various chemical reactions typical for isoquinolinones and piperazines:
Technical details regarding these reactions include specific reagents used, reaction conditions (temperature, solvent), and yields obtained from each step .
The mechanism of action for 6-(4-methyl-1-piperazinyl)-3,4-dihydro-2H-isoquinolin-1-one is not fully elucidated but is believed to involve modulation of neurotransmitter systems and potential inhibition of certain cancer cell pathways. Research indicates that compounds within this class may interact with dopamine receptors or other neuroreceptors, leading to alterations in signaling pathways associated with mood regulation and cognition .
Relevant data on these properties are essential for understanding how the compound behaves under various experimental conditions .
6-(4-methyl-1-piperazinyl)-3,4-dihydro-2H-isoquinolin-1-one has potential applications in several scientific fields:
The 3,4-dihydroisoquinolin-1(2H)-one scaffold (molecular formula: C₉H₉NO, CID 150896) [6] constitutes a privileged heterocyclic system in drug design due to its conformational rigidity, hydrogen-bonding capability, and aromatic stacking potential. This bicyclic framework features a fused benzene ring attached to a partially saturated pyridone system, creating a planar configuration that facilitates strong interactions with biological targets. The scaffold’s structural significance is evidenced by its presence in compounds spanning multiple therapeutic classes:
Table 1: Biologically Active Isoquinolinone Derivatives and Their Applications
Compound | Substituents | Reported Activities | Reference |
---|---|---|---|
7-Methyl-3,4-dihydro-2H-isoquinolin-1-one | Methyl at C7 | Synthetic intermediate | [2] [3] |
Complex isoquinolinol derivative* | Multiple methoxy/methylpropyl groups | Spectroscopic model compound | [10] |
(±)-Moxiquindole | Spirofused oxindole-tetrahydroisoquinoline | Antimalarial agent |
*Studied via FT-IR/Raman spectroscopy and DFT calculations [10]
Spectroscopic analyses through FT-IR and Raman spectroscopy combined with density functional theory (DFT) calculations have revealed key structural properties that enhance target binding. The carbonyl group at position 1 participates in strong hydrogen-bonding interactions (observed at ~1660 cm⁻¹ in IR spectra), while the aromatic system enables π-π stacking with protein residues [10]. The partially saturated ring junction provides conformational stability while maintaining sufficient flexibility for optimal binding cavity accommodation. These features collectively enhance the scaffold’s pharmacokinetic profile by balancing lipophilicity (for membrane penetration) and polarity (for aqueous solubility), making it an ideal building block for CNS-targeted therapeutics where blood-brain barrier penetration is essential [6].
Piperazine derivatives constitute a cornerstone of modern medicinal chemistry, with the 4-methylpiperazine moiety demonstrating exceptional versatility in enhancing drug-receptor interactions. This six-membered heterocycle containing two nitrogen atoms adopts a chair conformation that positions its substituents in spatially distinct orientations, enabling diverse binding modes with biological targets. The pharmacological significance of piperazine derivatives stems from three key attributes:
Table 2: Pharmacological Applications of Piperazine Hybrid Compounds
Compound Class | Biological Targets | Therapeutic Applications | Structural Features |
---|---|---|---|
Piperazine-benzothiophene hybrids | Serotonin/Dopamine receptors | Mental disorder therapeutics | Piperazine as hinge moiety |
EVT-2949299 | Undisclosed enzymatic targets | Research compound | Isoxazole-piperazine-phenyl linkage |
Brexpiprazole derivatives | 5-HT₁A/D₂ receptors | Antipsychotic agents | Piperazine-based receptor selectivity |
Molecular hybridization of the 3,4-dihydroisoquinolinone scaffold with the 4-methylpiperazine moiety creates a synergistic pharmacophore with enhanced polypharmacology potential. This strategic fusion leverages three distinct advantages that transcend simple additive effects:
The development of dual inhibitors targeting coagulation factors Xa and XIa further validates the hybridization strategy. Research demonstrates that compounds combining pyrroloquinolinone with thiazole fragments exhibit enhanced anticoagulant efficacy while minimizing bleeding risks associated with single-target inhibitors [5]. Similarly, the triazolone-piperazine hybrid 2-[(1S,2S)-1-Ethyl-2-benzyloxypropyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one exemplifies structural complexity achievable through scaffold fusion [7]. These advances underscore how isoquinolinone-piperazine hybrids represent a rational design paradigm for next-generation therapeutics with improved efficacy and safety profiles.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0